N-(5-Aminopyridin-2-yl)isobutyramide
Description
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-(5-aminopyridin-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C9H13N3O/c1-6(2)9(13)12-8-4-3-7(10)5-11-8/h3-6H,10H2,1-2H3,(H,11,12,13) |
InChI Key |
QUJYWGNXJAJXGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(C=C1)N |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization of N 5 Aminopyridin 2 Yl Isobutyramide
High-Resolution Spectroscopic Fingerprinting
The unique arrangement of atoms and electrons within N-(5-Aminopyridin-2-yl)isobutyramide gives rise to a distinct spectroscopic signature, which can be meticulously mapped using a variety of high-resolution techniques.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
While direct experimental spectra for this compound are not widely published, a detailed analysis can be constructed based on the well-established NMR data of its constituent fragments: 2-aminopyridine (B139424) and N-acylated amines. researchgate.netescholarship.orgacs.orgchemicalbook.com The expected ¹H and ¹³C NMR chemical shifts in a solvent like DMSO-d₆ are presented below.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the pyridine (B92270) ring protons, the amino protons, the amide proton, and the isobutyryl protons. The pyridine protons are expected to appear as a set of coupled multiplets in the aromatic region. The C-3 and C-4 protons will likely show coupling to each other, while the C-6 proton will be influenced by the adjacent nitrogen and the amide linkage. The amino group protons (NH₂) at the C-5 position would likely appear as a broad singlet. The amide proton (NH) is also expected to be a singlet, with its chemical shift being sensitive to concentration and temperature. The isobutyryl group will present as a septet for the CH proton and a doublet for the two methyl groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton data. The pyridine ring will show five distinct signals, with the carbons attached to nitrogen (C-2 and C-6) being the most deshielded. The carbonyl carbon of the isobutyramide (B147143) group is expected to resonate at a significantly downfield shift. The methine and methyl carbons of the isobutyryl group will appear in the aliphatic region of the spectrum. researchgate.netniscpr.res.in
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| Pyridine H-3 | ~7.2-7.4 | d | J = ~8.5 Hz |
| Pyridine H-4 | ~6.8-7.0 | dd | J = ~8.5, 2.5 Hz |
| Pyridine H-6 | ~7.8-8.0 | d | J = ~2.5 Hz |
| Amine NH₂ | ~5.0-5.5 | br s | - |
| Amide NH | ~9.5-10.0 | s | - |
| Isobutyryl CH | ~2.5-2.7 | sept | J = ~7.0 Hz |
| Isobutyryl CH₃ | ~1.1-1.2 | d | J = ~7.0 Hz |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine C-2 | ~150-152 |
| Pyridine C-3 | ~115-117 |
| Pyridine C-4 | ~120-122 |
| Pyridine C-5 | ~140-142 |
| Pyridine C-6 | ~108-110 |
| Carbonyl C=O | ~175-177 |
| Isobutyryl CH | ~35-37 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular mass and elemental composition of a compound. For this compound (C₉H₁₃N₃O), the theoretical exact mass can be calculated. Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer would be suitable for this analysis. nih.gov
The expected protonated molecule [M+H]⁺ would allow for the confirmation of the elemental formula with high accuracy, typically within a few parts per million (ppm). Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would likely involve the cleavage of the amide bond, loss of the isobutyryl group, and fragmentation of the pyridine ring, providing further structural confirmation.
Predicted HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 180.1131 |
Vibrational (Infrared, IR) and Electronic (UV-Vis) Spectroscopic Studies
Infrared (IR) Spectroscopy: The IR spectrum of this compound is predicted to show characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amine (NH₂) are expected in the region of 3300-3500 cm⁻¹. researchgate.netresearchgate.net The secondary amide N-H stretch should appear around 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide will be a strong band around 1680 cm⁻¹. nih.gov Vibrations corresponding to the pyridine ring (C=C and C=N stretching) are expected in the 1400-1600 cm⁻¹ region. nist.govnist.gov
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine) | 3300-3500 | Medium |
| N-H Stretch (Amide) | ~3300 | Medium |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C=O Stretch (Amide) | ~1680 | Strong |
Electronic (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or methanol (B129727) is expected to exhibit absorption maxima characteristic of the aminopyridine chromophore. researchgate.netsciforum.net Aminopyridine derivatives typically show π → π* transitions. acs.orgacs.org The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift compared to unsubstituted pyridine. One would anticipate absorption maxima in the range of 250-300 nm. nih.gov
Solid-State Structural Investigations
The arrangement of molecules in the solid state provides crucial information about intermolecular interactions and molecular geometry.
Single-Crystal X-ray Diffraction for Molecular Geometry and Packing
Although a crystal structure for this compound is not publicly available, analysis of related structures, such as co-crystals of 2-aminopyridine, provides a strong basis for predicting its solid-state behavior. nih.govnih.gov It is highly probable that the crystal packing would be dominated by hydrogen bonding.
X-ray Charge Density Analysis for Electronic Structure Mapping
X-ray charge density analysis is a powerful experimental technique that goes beyond simple atomic positions to map the distribution of electron density within a crystal. researchgate.netuni-goettingen.deacs.org This method allows for a quantitative description of chemical bonding and intermolecular interactions. nih.govnih.gov
If a high-resolution X-ray diffraction dataset were available for this compound, a charge density analysis could reveal:
The nature of the covalent bonds, including the degree of electron sharing and polarization.
The precise location and characteristics of lone pairs on the nitrogen and oxygen atoms.
A quantitative topological analysis of the hydrogen bonds, confirming their strength and nature based on the electron density at the bond critical points.
The electrostatic potential of the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack.
This level of detail provides a fundamental understanding of the molecule's electronic structure and reactivity based on its crystalline form.
Conformational Landscape and Isomeric Analysis
The conformational landscape of this compound is primarily dictated by the rotational freedom around the amide bond and the potential for isomerism arising from this rotation and substitutions on the pyridine ring.
The amide bond (C-N) within the this compound molecule possesses a partial double bond character due to resonance. This restricts free rotation, leading to the existence of distinct planar conformers, typically referred to as cis and trans isomers. The planarity of the amide group is a well-established principle, with the resonance stabilization energy of a typical amide bond being significant. For instance, the resonance energy in formamide is approximately 91.29 kcal/mol, which underscores the substantial energy barrier to rotation. mdpi.com
In the context of this compound, the two primary conformations would be defined by the relative orientation of the isobutyryl group and the pyridine ring. The trans conformation, where the carbonyl oxygen and the pyridine ring are on opposite sides of the C-N bond, is generally expected to be sterically favored and thus the more stable and predominant form. The cis conformation, with these groups on the same side, would likely experience greater steric hindrance.
The energy difference between these conformers and the rotational barrier can be influenced by several factors, including intramolecular hydrogen bonding. In this compound, a hydrogen bond could potentially form between the amide N-H and the pyridine ring nitrogen, which would favor a specific planar conformation and increase the rotational barrier. Similar intramolecular interactions are known to influence the conformational preferences in other 2-aminopyridine derivatives.
Table 1: Representative Rotational Energy Barriers in Amide-Containing Molecules This table presents data from analogous compounds to illustrate the concept of rotational barriers, as specific data for this compound is not available.
| Compound | Method | Rotational Barrier (kcal/mol) | Reference |
|---|---|---|---|
| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | Dynamic NMR / DFT | 16.4 (Amide) | ysu.am |
| N,N-bis(2-hydroxyethyl)acetamide | Dynamic NMR (in CD3SOCD3) | 18.1 (approx. 75.6 kJ/mol) | mdpi.com |
| N-acetyl-d-glucosamine | NMR Spectroscopy | Implied by distinct cis/trans forms | mdpi.com |
Planar chirality arises when a molecule lacks a plane of symmetry due to restricted rotation, resulting in non-superimposable mirror images. While this compound itself is not planarly chiral, substituted derivatives of this compound could exhibit this form of stereoisomerism.
For planar chirality to exist in a derivative of this compound, two conditions would need to be met:
Restricted Rotation: The rotation around the bond connecting the isobutyramide group to the pyridine ring, or the rotation of a substituent on the pyridine ring, must be significantly hindered. This could be achieved by introducing bulky substituents adjacent to the rotating bond.
Appropriate Substitution Pattern: The substitution pattern on the pyridine ring must be such that it removes any plane of symmetry in the molecule when rotation is restricted. For instance, introducing a substituent at the C4 or C6 position of the pyridine ring could, in principle, lead to a planarly chiral molecule if the rotation around the amide bond is sufficiently slow.
While the potential for planar chirality in derivatives of this compound is theoretically plausible, there are no specific studies in the reviewed literature that have synthesized and characterized such compounds to confirm the existence of stable, room-temperature atropisomers. The synthesis and stereochemical behavior of planar chiral cyclic amines and amides have been demonstrated in other molecular systems, indicating that this is a recognized area of stereochemistry. bldpharm.com
Theoretical and Computational Studies on N 5 Aminopyridin 2 Yl Isobutyramide
Quantum Chemical Calculations for Electronic and Molecular Structure
Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of a molecule. These methods solve the Schrödinger equation (or a simplified form) for a given molecular system.
Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular method due to its balance of accuracy and computational cost.
Key Applications for N-(5-Aminopyridin-2-yl)isobutyramide:
Optimized Molecular Geometry: DFT calculations would determine the most stable three-dimensional arrangement of atoms in the molecule, providing bond lengths, bond angles, and dihedral angles.
Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would provide insights into the molecule's ionization potential, electron affinity, and chemical reactivity. The HOMO-LUMO energy gap is a crucial indicator of molecular stability.
Reactivity Descriptors: DFT can be used to calculate various chemical reactivity descriptors, such as electronegativity, chemical hardness, and softness. These descriptors help in predicting how the molecule will interact with other chemical species.
Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign spectral bands.
Illustrative Data Table (Hypothetical DFT Results):
| Parameter | Calculated Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 3.5 D |
| Total Energy | -650.12 Hartrees |
Time-Dependent DFT (TD-DFT) for Electronic Absorption and Luminescence Predictions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in the presence of time-dependent electric fields, such as light.
Applications in the Study of this compound:
UV-Vis Spectra Simulation: TD-DFT can predict the electronic absorption spectrum (UV-Vis) of the molecule by calculating the energies of electronic transitions from the ground state to various excited states.
Prediction of Luminescence: By analyzing the properties of the lowest excited state, TD-DFT can provide insights into the potential for fluorescence or phosphorescence and predict the emission wavelengths.
Hypothetical TD-DFT Data Table:
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |
| S0 -> S1 | 3.8 | 326 | 0.25 |
| S0 -> S2 | 4.2 | 295 | 0.11 |
| S0 -> S3 | 4.5 | 275 | 0.08 |
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules.
Understanding the Dynamics of this compound:
Conformational Analysis: MD simulations would reveal the different spatial arrangements (conformations) that the molecule can adopt at a given temperature and in a specific solvent. This is particularly important for understanding the flexibility of the isobutyramide (B147143) side chain.
Solvent Effects: By simulating the molecule in a solvent box (e.g., water), MD can provide insights into how the solvent influences the molecule's conformation and dynamics.
Interaction with Biomolecules: If this compound were to be studied as a potential drug candidate, MD simulations could be used to model its interaction with a target protein, providing insights into binding modes and affinities.
Electrostatic Potential Surface Mapping and Charge Distribution Analysis
The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is a valuable tool for predicting intermolecular interactions.
Insights from ESP Mapping of this compound:
Identification of Reactive Sites: The ESP map would highlight regions of positive and negative electrostatic potential. Nucleophilic attack is likely to occur at the positive regions, while electrophilic attack is favored at the negative regions. The nitrogen atoms of the pyridine (B92270) ring and the amino group, as well as the oxygen atom of the carbonyl group, would be expected to be regions of negative potential.
Hydrogen Bonding Potential: The ESP surface would clearly show the hydrogen bond donor and acceptor sites on the molecule, which is crucial for understanding its interactions with other molecules, including solvents and biological targets.
Charge Distribution: Analysis of the partial charges on each atom (e.g., using Mulliken or Natural Bond Orbital (NBO) analysis) would provide a quantitative measure of the charge distribution within the molecule, complementing the qualitative picture provided by the ESP map.
Chemical Reactivity, Functionalization, and Derivatization Strategies for N 5 Aminopyridin 2 Yl Isobutyramide
Cross-Coupling Reactions at Pyridine (B92270) Ring Positions
The pyridine core of N-(5-Aminopyridin-2-yl)isobutyramide, particularly when halogenated at positions 3, 4, or 6, serves as an excellent substrate for various palladium and nickel-catalyzed cross-coupling reactions. These methods are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nih.govresearchgate.net For substrates like halogenated this compound, this reaction allows for the introduction of a diverse range of aryl, heteroaryl, and vinyl groups. The reaction's success heavily relies on the choice of catalyst, ligand, base, and solvent system. nih.govnih.gov
Bulky and electron-rich dialkylbiaryl phosphine (B1218219) ligands are particularly effective in promoting the coupling of heteroaryl halides, enhancing catalyst efficiency and expanding the scope of compatible substrates. nih.govorganic-chemistry.org The reaction is tolerant of many functional groups, making it suitable for complex molecule synthesis. nih.gov While direct studies on this compound are specific, extensive research on related 2-aminopyridine (B139424) and pyrimidine (B1678525) systems demonstrates the reaction's utility. For instance, the coupling of 2-aminopyrimidines with aryl bromides has been used to construct medicinal compounds. rsc.org Similarly, successful Suzuki-Miyaura couplings have been performed on 5-iodo-2'-deoxyuridine in aqueous media, highlighting the reaction's applicability to functionalized heterocyclic systems. nih.gov
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Halopyridines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Coupling Partner | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ (5) | SPhos or XPhos (10) | K₂CO₃ | Toluene/H₂O | Aryl/Hetaryl Chlorides | Good to Excellent | organic-chemistry.orgnih.gov |
| Pd(PPh₃)₂Cl₂ (2.5) | SPhos (5) | K₂CO₃ | THF/H₂O | Pyrimidinyl Boronic Acids | 40-98% | mdpi.com |
| Pd₂(dba)₃ | (R)-BINAP | NaOtBu | Toluene | Primary/Secondary Amines | Variable | datapdf.com |
| Pd(OAc)₂ (3) | PPh₃ (5) | Na₂CO₃ | H₂O/Acetonitrile | Arylboronic Acid | >62% | nih.gov |
Heck and Sonogashira Coupling Reactions
The Heck and Sonogashira reactions provide routes to introduce alkenyl and alkynyl groups, respectively, onto the pyridine ring. Both are typically palladium-catalyzed and offer high functional group tolerance. youtube.comrsc.org
The Heck reaction couples aryl or vinyl halides with alkenes. For a halogenated derivative of this compound, this would involve reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted pyridine with a new carbon-carbon double bond.
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide. scirp.org This reaction is catalyzed by a combination of palladium and a copper co-catalyst, although copper-free versions have been developed to avoid side reactions like alkyne dimerization. scirp.orgorganic-chemistry.org Research on 2-amino-3-bromopyridines demonstrates a robust protocol for Sonogashira coupling with various terminal alkynes. scirp.orgresearchgate.net These studies establish optimal conditions that are directly applicable to derivatives of this compound. researchgate.net
Table 2: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100°C | 72-96% | researchgate.net |
Kumada and Negishi Coupling for Alkyl/Aryl Substitutions
The Kumada and Negishi couplings offer powerful alternatives for forming C-C bonds, utilizing highly reactive organomagnesium (Grignard) and organozinc reagents, respectively.
The Kumada coupling , first reported in 1972, typically uses nickel or palladium catalysts to couple Grignard reagents with organic halides. organic-chemistry.orgwikipedia.org Its advantages include the low cost and direct use of Grignard reagents. organic-chemistry.org However, the high reactivity of the organomagnesium compound limits its tolerance for sensitive functional groups like alcohols and carbonyls. wikipedia.org The reaction has been successfully applied to heteroaryl chlorides using nickel-based catalysts. researchgate.net
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by nickel or palladium. orgsyn.org This method is known for its high yields, mild reaction conditions, and excellent functional group tolerance, making it a powerful tool for preparing complex heterocycles. orgsyn.org Pyridyl zinc reagents can be coupled with a variety of halo-heterocycles to generate bipyridine derivatives and other functionalized systems. orgsyn.org
Table 3: Comparison of Kumada and Negishi Couplings for Pyridine Functionalization
| Coupling Reaction | Organometallic Reagent | Typical Catalysts | Key Advantages | Limitations | Reference |
|---|---|---|---|---|---|
| Kumada | Organomagnesium (Grignard) | Ni(II) or Pd(II) | Low cost, direct use of Grignard reagents | Limited functional group tolerance | organic-chemistry.orgwikipedia.org |
| Negishi | Organozinc | Ni or Pd | High yield, mild conditions, good functional group tolerance | Requires preparation of organozinc reagent | orgsyn.orgchemrxiv.org |
Nickel-Catalyzed Reductive Couplings and Advanced Methods
Nickel-catalyzed cross-couplings are gaining prominence as a cost-effective alternative to palladium-based systems. organic-chemistry.orgresearchgate.net Nickel catalysts have proven effective in Kumada couplings of heteroaryl halides and in more advanced transformations. researchgate.net
Nickel-catalyzed reductive couplings represent an important advancement, where an aryl halide is coupled with another electrophile in the presence of a stoichiometric reductant (e.g., manganese or zinc metal). This approach avoids the pre-formation of sensitive organometallic reagents. For instance, nickel has been used to catalyze the reductive cross-coupling of styrenyl aziridines with aryl iodides to produce enantioenriched 2-arylphenethylamines. nih.gov Such strategies could potentially be adapted for the functionalization of halopyridine substrates.
Advanced methods also include the development of novel ligand systems that enhance the reactivity and scope of nickel catalysts, enabling transformations that are challenging with palladium, such as the coupling of aryl chlorides. researchgate.net
C-H Functionalization Directed by the Pyridine and Amide Moieties
Direct C-H functionalization has become a paramount strategy in modern synthesis for its atom economy and efficiency. rsc.org In this compound, both the pyridine nitrogen and the isobutyramide (B147143) group can act as directing groups, guiding a transition metal catalyst to a specific C-H bond for activation and subsequent functionalization. nih.govnih.govrsc.org
Transition-Metal-Mediated Ortho-Functionalization
The concept of directing groups is central to achieving site-selectivity in C-H activation. nih.gov A directing group coordinates to a metal center, forming a stable metallacycle intermediate that positions the catalyst in close proximity to a specific C-H bond, facilitating its cleavage. nih.gov
For N-aryl-2-aminopyridines, the pyridyl nitrogen is a well-established directing group for the ortho-C-H functionalization of the N-aryl ring. nih.govrsc.org However, the amide group in this compound can also serve as a powerful directing group. The carbonyl oxygen of the amide can coordinate to a transition metal (e.g., Pd, Rh, Ru), directing functionalization to the C3 position of the pyridine ring. This approach has been used for the arylation of nicotinic and isonicotinic acid derivatives. nih.gov The choice of metal and reaction conditions dictates the type of functionalization achieved, which can include arylation, alkenylation, or alkylation. nih.govnih.gov
Table 4: Transition Metals in Directed C-H Functionalization of Pyridine Derivatives
| Metal Catalyst | Directing Group | Transformation | Example Substrate Class | Reference |
|---|---|---|---|---|
| Palladium(II) | Amide | Arylation | Nicotinic/Isonicotinic Amides | nih.gov |
| Rhodium(III) | Pyridyl | Alkylation, Annulation | N-Aryl-2-aminopyridines | nih.gov |
| Rhodium(III) | Amide | Hydroarylation of Alkynes | N-(2-pyridyl)pivalamides | nih.gov |
| Ruthenium(II) | Amide | Arylation | N-(quinolin-8-yl)carboxamides | nih.gov |
Selective C(sp³)–H Activation of the Isobutyryl Moiety
The isobutyryl moiety of this compound presents a target for selective C(sp³)–H activation, a modern synthetic strategy for the direct introduction of functional groups at otherwise unreactive positions. Transition metal catalysis, particularly with palladium and rhodium, has been instrumental in advancing these transformations. The 2-amidopyridine functionality can act as a directing group, guiding the metal catalyst to the C–H bonds of the adjacent isobutyryl group.
Recent studies have demonstrated the feasibility of palladium-catalyzed β-C(sp³)–H functionalization of aliphatic amides. For instance, the use of a palladium(II) catalyst with a suitable ligand can enable the arylation or alkenylation of Weinreb amides at the β-position. nih.gov This is achieved through the formation of a six-membered palladacycle intermediate. Similarly, palladium-catalyzed oxidation of the β-C(sp³)–H bonds of primary alkylamines has been reported, proceeding through a less common four-membered palladacycle. nih.gov These methodologies, while not directly demonstrated on this compound, suggest that the isobutyryl group could be a viable substrate for such transformations.
Rhodium catalysis also offers a powerful tool for C(sp³)–H functionalization. Rhodium(III) catalysts, for example, have been employed in a variety of C–H activation reactions assisted by removable directing groups. nih.gov The 2-amidopyridine group in the target molecule could potentially serve as an effective directing group to facilitate the olefination or arylation of the isobutyryl moiety.
A hypothetical reaction for the selective C(sp³)–H arylation of the isobutyryl moiety of this compound is presented in the table below, based on analogous palladium-catalyzed reactions. nih.govrsc.org
| Reactant | Catalyst System | Reagent | Product |
| This compound | Pd(OAc)₂ / Ligand | Aryl Halide | N-(5-Amino-2-(isobutyryl(aryl))amido)pyridine |
This table represents a potential synthetic transformation based on related literature and has not been experimentally validated for this specific substrate.
Reactions at the Amine and Amide Linkages
The 5-amino group of this compound is a nucleophilic center that can readily undergo further acylation or sulfonylation to generate a diverse range of derivatives. These reactions are typically carried out using standard coupling procedures.
Amidation: The synthesis of N-acyl derivatives can be achieved by reacting the 5-amino group with a carboxylic acid, acid chloride, or acid anhydride. The use of coupling agents such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., BOP, PyBOP) can facilitate the formation of the new amide bond under mild conditions. For example, the reaction of a substituted aniline (B41778) with an amino acid ester in refluxing methanol (B129727) has been shown to produce amide derivatives. sphinxsai.com A similar approach could be employed for the amidation of this compound. The synthesis of N-(pyridin-2-yl)-benzamides has also been achieved through the catalyzed oxidative amidation of 2-aminopyridine with benzaldehyde. mdpi.com
Sulfonamidation: The reaction of the 5-amino group with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine, would yield the corresponding sulfonamide derivative. This reaction is a common method for the synthesis of sulfonamides and has been applied to various aminopyridine and aminopyrimidine systems. nih.govnih.gov For instance, N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide was synthesized by reacting 5-bromo-2-methoxypyridin-3-amine (B1520566) with 2,4-difluorobenzenesulfonyl chloride in pyridine. nih.gov
The following table summarizes potential conditions for the amidation and sulfonamidation of this compound based on established synthetic protocols. sphinxsai.comnih.gov
| Reaction | Reagent | Catalyst/Base | Product |
| Amidation | Carboxylic Acid | DCC/DMAP | N-(5-(Acylamino)pyridin-2-yl)isobutyramide |
| Sulfonamidation | Sulfonyl Chloride | Pyridine | N-(5-(Sulfonylamino)pyridin-2-yl)isobutyramide |
This table outlines plausible synthetic routes based on general chemical principles and related literature.
The isobutyramide bond in this compound can undergo hydrolysis under acidic or basic conditions, cleaving the molecule into 2,5-diaminopyridine (B189467) and isobutyric acid. The stability of this amide bond is influenced by the electronic properties of the pyridine ring.
Hydrolysis: Base-catalyzed hydrolysis of related pyridine nucleotides has been studied, revealing a pH-dependent reaction rate. osti.gov Similarly, enzymatic hydrolysis of N-acyl amino acids is a known biological process. nih.gov While specific conditions for the hydrolysis of this compound have not been reported, it is expected to proceed under standard hydrolytic conditions (e.g., refluxing in aqueous acid or base). The catalytic hydrolysis of pyridine nitrile compounds to pyridine carboxylic acid amides has also been documented. google.com
Rearrangement: N-acylaminopyridine derivatives can undergo rearrangement reactions under certain conditions. Thermal rearrangements of heterocyclic systems, such as chromeno[2,3-b]pyridines, have been observed to proceed through mechanisms like the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. mdpi.com Photochemical rearrangements of 1-aminopyridinium ylides to 1,2-diazepines have also been reported. rsc.org Furthermore, the rearrangement of isoxazolones, which share some structural similarities, to imidazo[1,2-a]pyridines in the presence of a base has been described. nih.gov While a specific rearrangement for this compound is not documented, the potential for such transformations under thermal or photochemical conditions exists. The Wolff rearrangement of diazotetramic acids to generate ketenes, which can then be trapped by nucleophiles, is another example of a rearrangement that could be conceptually related. nih.gov
A summary of potential hydrolysis and rearrangement reactions is provided in the table below.
| Reaction | Conditions | Potential Products |
| Acidic Hydrolysis | Aqueous HCl, heat | 2,5-Diaminopyridine, Isobutyric acid |
| Basic Hydrolysis | Aqueous NaOH, heat | 2,5-Diaminopyridine, Isobutyrate |
| Thermal Rearrangement | High Temperature | Rearranged isomeric products |
This table presents expected outcomes based on the chemical properties of related compounds.
Coordination Chemistry and Ligand Properties of N 5 Aminopyridin 2 Yl Isobutyramide
Ligand Design Principles for Aminopyridine-Amide Systems
The design of ligands is a cornerstone of coordination chemistry, aiming to create molecules that can selectively bind to specific metal ions, thereby forming complexes with desired properties. Aminopyridine-amide systems, such as N-(5-Aminopyridin-2-yl)isobutyramide, are built on established principles of ligand design. sciencepublishinggroup.com
The core structure of these ligands contains two key functional groups: an aminopyridine ring and an amide linkage.
Aminopyridine Moiety : Pyridine (B92270) and its derivatives are classic N-donor ligands in coordination chemistry. researchgate.net The nitrogen atom in the pyridine ring possesses a lone pair of electrons readily available for coordination to a metal center. The presence of an additional amino group (-NH2) on the pyridine ring, as in this compound, can modulate the electronic properties of the ring, potentially enhancing the basicity and coordination ability of the pyridine nitrogen. researchgate.net
Amide Group : The amide group (-C(O)NH-) introduces additional potential coordination sites, namely the carbonyl oxygen and the amide nitrogen. researchgate.net The oxygen atom is a hard donor, favoring coordination with hard metal ions, while the nitrogen is a borderline donor. The amide group's ability to be deprotonated under certain conditions can also lead to the formation of amido complexes, where the negatively charged nitrogen atom acts as a strong donor. researchgate.net
The combination of the pyridine ring and the amide group in a single molecule creates a potentially multidentate ligand. This compound can act as a bidentate ligand, chelating to a metal ion through the pyridine nitrogen and the carbonyl oxygen, forming a stable five- or six-membered ring. This chelate effect generally leads to more stable complexes compared to those formed with monodentate ligands.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with aminopyridine-amide ligands typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. mdpi.comnih.gov The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and properties.
Copper(II) Complexes : Copper(II) ions readily form complexes with a wide variety of N-donor ligands. The synthesis of a Cu(II) complex with this compound can be achieved by reacting the ligand with a copper(II) salt, such as copper(II) chloride or copper(II) nitrate (B79036), in a solvent like ethanol (B145695) or methanol (B129727). mdpi.comresearchgate.net The reaction often proceeds at room temperature or with gentle heating, leading to the precipitation or crystallization of the complex upon cooling or solvent evaporation. The ligand is expected to coordinate to the Cu(II) center through the pyridine nitrogen and the amide oxygen. mdpi.com
Uranyl Ion Complexes : The uranyl ion, (UO₂) ²⁺, is a linear cation where the uranium atom is in the +6 oxidation state. Its coordination chemistry is dominated by the formation of complexes in the equatorial plane perpendicular to the O=U=O axis. mdpi.com Due to the hard Lewis acid nature of the uranium center, uranyl ions show a strong preference for hard donor atoms, particularly oxygen. acs.orgacs.org Therefore, when complexing with this compound, the uranyl ion is expected to bind primarily to the carbonyl oxygen of the amide group. researchgate.net Depending on stoichiometry and reaction conditions, multiple ligand molecules can coordinate to the uranyl center. nih.gov The synthesis would typically involve reacting the ligand with a uranyl salt, like uranyl nitrate hexahydrate, in a suitable solvent. researchgate.net
Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of metal complexes in the solid state. researchgate.netresearchgate.net This method provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
For a complex of this compound with a transition metal like Cu(II), X-ray crystallography would likely reveal a chelate structure where the ligand binds in a bidentate fashion via the pyridine nitrogen (N_py) and the amide oxygen (O_amide). mdpi.com The copper(II) center, with its d⁹ electron configuration, typically adopts a distorted square planar, square pyramidal, or octahedral geometry due to the Jahn-Teller effect. mdpi.com In a potential monomeric complex like [Cu(L)₂Cl₂], where L is the aminopyridine-amide ligand, the two ligands could arrange in a trans or cis configuration, with the chloride ions occupying the remaining coordination sites. researchgate.net
The table below presents illustrative crystallographic data for a hypothetical mononuclear Cu(II) complex, based on values reported for similar aminopyridine and amide complexes. mdpi.comnih.gov
| Parameter | Typical Value | Description |
|---|---|---|
| Coordination Geometry | Distorted Octahedral | The geometry around the central Cu(II) ion. |
| Cu-N_py Bond Length (Å) | ~2.0 - 2.1 Å | The distance between the copper ion and the pyridine nitrogen. |
| Cu-O_amide Bond Length (Å) | ~1.9 - 2.0 Å | The distance between the copper ion and the amide oxygen. |
| N_py-Cu-O_amide Angle (°) | ~85 - 95° | The "bite angle" of the chelating ligand. |
Quantitative Assessment of Metal-Ligand Binding Affinity
Understanding the stability of metal complexes in solution is crucial for many applications. The binding affinity, quantified by stability or binding constants, measures the strength of the interaction between a metal ion and a ligand.
Spectroscopic Methods : Techniques such as UV-Visible (UV-Vis) and fluorescence spectroscopy are widely used to study complex formation and determine binding constants. nih.gov The coordination of a metal ion to a ligand often causes changes in the ligand's electronic absorption or emission spectrum. For instance, the formation of a complex with this compound could alter the π-π* transitions of the pyridine ring. By monitoring the change in absorbance or fluorescence intensity at a specific wavelength as the metal ion concentration is varied, one can construct a binding isotherm and fit the data to a suitable binding model to extract the binding constant (K). nih.gov
The table below provides an example of the type of data obtained from such studies, showing stability constants for related bis(amino amide) copper complexes. researchgate.net
| Complex Species | log β | Description |
|---|---|---|
| [Cu(H₂L)] | 15.1 | Stability constant of the diprotonated ligand complex. |
| [Cu(HL)] | 10.5 | Stability constant of the monoprotonated ligand complex. |
| [Cu(L)] | 5.8 | Stability constant of the fully deprotonated ligand complex. |
Note: Data is illustrative and based on related systems. researchgate.net
Redox Activity and Electron Transfer Processes in Metal Complexes
Complexes containing redox-active metals, such as copper, can participate in electron transfer reactions. The ligand environment plays a critical role in tuning the redox potential of the metal center.
The redox behavior of a Cu(II) complex of this compound can be investigated using electrochemical techniques like cyclic voltammetry (CV). nih.gov This method measures the current that develops in an electrochemical cell as the voltage is varied. For a copper complex, a typical CV experiment would show a reversible or quasi-reversible wave corresponding to the Cu(II)/Cu(I) redox couple. nih.gov
[Cuᴵᴵ(L)₂]²⁺ + e⁻ ⇌ [Cuᴵ(L)₂]⁺
The potential at which this process occurs (E₁/₂) is a direct measure of the ease of reduction of the Cu(II) center. The this compound ligand, with its electron-donating amino group and N,O-donor set, is expected to stabilize the higher +2 oxidation state of copper. This stabilization would typically shift the Cu(II)/Cu(I) redox potential to more negative values compared to complexes with less electron-donating ligands. nih.gov Studying these electron transfer processes is fundamental to understanding the potential application of these complexes in catalysis or as models for biological systems. nih.govdigitellinc.com
Molecular Mechanisms of Receptor/enzyme Binding and Interactions
Elucidation of Ligand-Protein Interactions (e.g., Kinase Binding)
The efficacy of kinase inhibitors is largely determined by the precise way they fit into the ATP-binding pocket of the enzyme. The 2-aminopyridine (B139424) core is a well-established "hinge-binding" motif, crucial for anchoring the inhibitor to the protein.
Hydrogen Bonding Networks at Active Sites (e.g., Hinge Region Interactions)
The primary anchoring interaction for many 2-aminopyridine-based kinase inhibitors involves the formation of key hydrogen bonds with the "hinge" region of the kinase, the flexible segment that connects the N- and C-lobes of the catalytic domain. Typically, the aminopyridine moiety acts as a hydrogen bond donor and acceptor. For instance, in studies of aminopyridine derivatives targeting Janus Kinase 2 (JAK2), the exocyclic amino group and the pyridine (B92270) nitrogen form a bidentate hydrogen bond with the backbone carbonyl and amide groups of hinge residues. nih.gov Similarly, in Cyclin-Dependent Kinase 9 (CDK9), the 2-aminopyridine fragment can form dual hydrogen bonds with the backbone of a cysteine residue (Cys106) in the hinge region. acs.org This characteristic interaction pattern is fundamental to the inhibitory activity of this class of compounds. The isobutyramide (B147143) group of N-(5-Aminopyridin-2-yl)isobutyramide can also participate in or influence the positioning for these critical hydrogen bonds.
Aromatic and Sulfur-Pi Interactions in Binding Interfaces
While this compound itself lacks extensive aromatic systems beyond the pyridine ring, the pyridine ring can engage in pi-stacking or pi-cation interactions with aromatic residues like phenylalanine or tyrosine in the active site. In some kinase inhibitors, sulfur-containing moieties can engage in specific sulfur-pi interactions. Although not directly applicable to the named compound, this type of interaction is a known contributor to binding affinity in other kinase inhibitors and highlights the diverse non-covalent forces at play.
Structure-Activity Relationship (SAR) Paradigms from Molecular Modeling
Computational methods are invaluable for predicting how compounds like this compound will bind to their targets and for understanding what makes them effective.
Computational Docking and Binding Mode Predictions
Molecular docking simulations are routinely used to predict the binding pose of an inhibitor within a protein's active site. For aminopyridine derivatives, docking studies consistently predict the characteristic hydrogen bonding with the kinase hinge region as the primary binding mode. nih.govacs.org For instance, docking of 2-aminopyridine inhibitors into the c-Met kinase active site revealed that residues like Tyr1230 and Arg1208 are key for interaction, with hydrogen bonds being vital for activity. nih.gov Such models allow researchers to visualize the interactions of specific functional groups. For this compound, a docking simulation would likely show the aminopyridine moiety at the hinge, with the isobutyramide group oriented towards a hydrophobic pocket, as illustrated in the general binding mode of related compounds.
| Inhibitor Class | Target Kinase | Key Interacting Residues (Predicted) | Primary Interaction Type | Reference |
| 2-Aminopyridine Derivatives | c-Met Kinase | Tyr1230, Arg1208 | Hydrogen Bond, Electrostatic | nih.gov |
| Aminopyridine Derivatives | Janus Kinase 2 (JAK2) | Hinge Backbone | Hydrogen Bond | nih.gov |
| 2-Aminopyridine Derivatives | CDK9 | Cys106 | Hydrogen Bond | acs.org |
Emerging Research Directions and Advanced Applications
Integration into Supramolecular Architectures and Self-Assembly
Currently, there is no available research data on the integration of N-(5-Aminopyridin-2-yl)isobutyramide into supramolecular structures. The potential for this compound to form such architectures would depend on its ability to participate in non-covalent interactions like hydrogen bonding (via its amino and amide groups) and π-π stacking (via its pyridine (B92270) ring).
Development of this compound-Based Functional Materials
No functional materials based on this compound have been reported in the available literature. The development of such materials would likely involve polymerization or incorporation into larger systems where its specific chemical properties could be harnessed.
Catalytic Applications of this compound and its Metal Complexes
There is no information regarding the catalytic applications of this compound or its metal complexes. The presence of nitrogen atoms in the pyridine ring and the amide linkage suggests that it could potentially act as a ligand for metal catalysts, but this has not been experimentally verified in the public domain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
